
Hydrazinecarbothioamide, 1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 1-(phenylmethyl)- is an organic compound with the molecular formula C8H10N4S It is a derivative of hydrazinecarbothioamide, where a phenylmethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 1-(phenylmethyl)- can be synthesized through the reaction of hydrazinecarbothioamide with benzyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for hydrazinecarbothioamide, 1-(phenylmethyl)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of hydrazinecarbothioamide, 1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 1-(phenylmethyl)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: The parent compound without the phenylmethyl group.
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: A derivative with a different substitution pattern on the nitrogen atom.
1,2,4-Triazole-3-thione derivatives: Compounds synthesized from hydrazinecarbothioamide with additional functional groups.
The uniqueness of hydrazinecarbothioamide, 1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
21198-19-6 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-amino-1-benzylthiourea |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11(10)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,12) |
Clave InChI |
SXPGAWMIYWSBFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C(=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

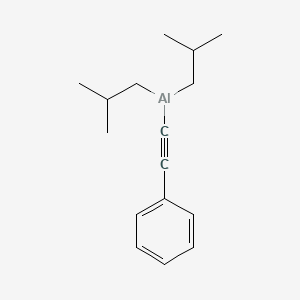
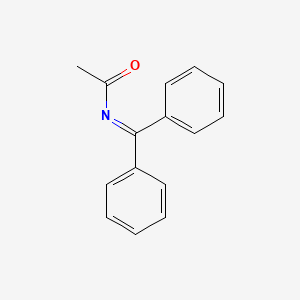
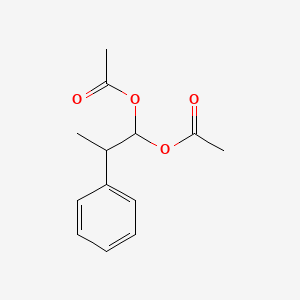
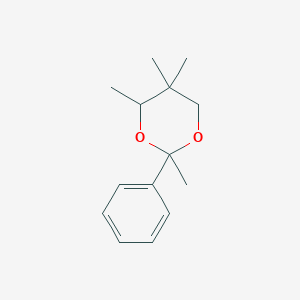

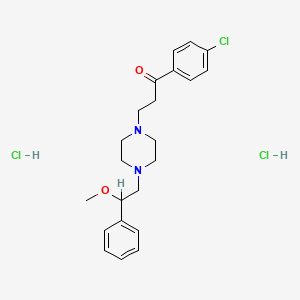
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

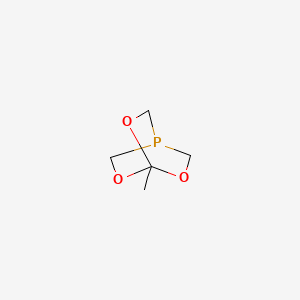
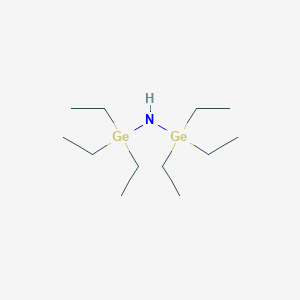
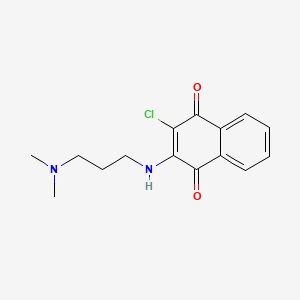
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
